

An In-depth Technical Guide on the Physical and Chemical Properties of Glyoxime

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Compound of Interest

Compound Name: Glyoxime

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Abstract

Glyoxime (ethanedial dioxime) is a fundamental organic compound with significant applications in coordination chemistry, analytical procedures, and as a precursor in the synthesis of various nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the core physical and chemical properties of **glyoxime**. It includes a detailed summary of its structural and spectroscopic data, synthesis and reactivity, and its well-established role in the gravimetric determination of nickel. Experimental protocols for key procedures are provided, alongside visualizations of reaction pathways and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physical Properties

Glyoxime is a white crystalline solid. While it is the parent compound of the dioxime class, much of the available experimental data pertains to its more commonly used derivative, dimethyl**glyoxime** (DMG). The data for **glyoxime** is presented below, with comparative data for DMG provided for context.

Tabulated Physical Properties

Property	Glyoxime	Dimethylglyoxime (DMG)
Molecular Formula	C ₂ H ₄ N ₂ O ₂	C ₄ H ₈ N ₂ O ₂ [1]
Molecular Weight	88.07 g/mol [2]	116.12 g/mol [1]
Appearance	White crystalline solid	White/Off-white powder [1]
Melting Point	178-180 °C [3]	240-241 °C (decomposes) [1] [4]
Boiling Point	Decomposes	Decomposes [1]
Solubility	Soluble in water and alcohols [2] . Soluble in DMSO.	Sparingly soluble in water; soluble in ethanol, methanol, and acetone [5] .
pKa	9.90 ± 0.10 (Predicted) [3]	pK ₁ : 10.6 (experimental)

Chemical Properties and Reactivity

Glyoxime exhibits a rich chemical reactivity, primarily centered around its two oxime functional groups. These groups impart acidic properties and the ability to act as a bidentate ligand, forming stable complexes with various transition metals.

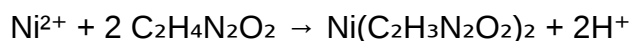
Acidity

The hydroxyl protons of the oxime groups are weakly acidic. While an experimental pKa value for **glyoxime** is not readily available, a predicted value is approximately 9.90.[\[3\]](#) For comparison, the experimental first pKa of dimethyl**glyoxime** is 10.6. The acidity of the oxime protons is crucial for the formation of anionic ligands that coordinate with metal ions.

Coordination Chemistry

Glyoxime is an excellent chelating agent, acting as a bidentate ligand through its two nitrogen atoms to form stable five-membered rings with transition metal ions such as nickel, copper, and cobalt.[\[2\]](#) The most well-known of these reactions is the formation of a vibrant red precipitate with nickel(II) ions in a slightly alkaline solution. This reaction is highly specific and is the basis for the gravimetric determination of nickel.

The reaction with nickel(II) can be represented as:



This reaction is typically carried out in an ammonia buffer to neutralize the liberated protons and drive the equilibrium towards the formation of the stable nickel(II) glyoximate complex.

Oxidation and Reduction

Glyoxime can undergo oxidation to produce various nitrogen-containing compounds, such as furoxans, depending on the oxidizing agent and reaction conditions.^[2] For instance, oxidation of dimethyl**glyoxime** with di-tertiary butyl chromate has been studied under both conventional and microwave heating conditions.^[6]

Reduction of the oxime groups is also possible. For example, dimethyl**glyoxime** can be reduced by strong reducing agents like lithium aluminum hydride to yield 2,3-butanediamine.^[1]

Chlorination

The oxime groups of **glyoxime** can be chlorinated to form dichloro**glyoxime**, a useful intermediate in organic synthesis.^[2]

Spectroscopic Properties

The structural features of **glyoxime** give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of **glyoxime** is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Assignment
~3400-3100	O-H stretching (hydrogen-bonded)
~1650-1600	C=N stretching
~950-900	N-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: In a suitable deuterated solvent like DMSO- d_6 , the ^1H NMR spectrum of **glyoxime** is expected to show two main signals:

- A downfield, broad singlet corresponding to the acidic oxime protons (-OH).
- A singlet corresponding to the two equivalent methine protons (-CH=N-).

Experimental data for **glyoxime** in DMSO- d_6 shows peaks at approximately 11.5 ppm (OH) and 7.7 ppm (CH).^[7]

^{13}C NMR: The ^{13}C NMR spectrum of **glyoxime** is characterized by a single signal for the two equivalent sp^2 hybridized carbons of the C=N bonds. An experimental value of 146.07 ppm has been reported for the carbon atoms in **glyoxime**.^[7]

UV-Vis Spectroscopy

Glyoxime exhibits UV absorption due to the electronic transitions within the C=N and N-O chromophores. The UV-Vis spectrum of **glyoxime** shows absorption in the ultraviolet region.

Crystal Structure

X-ray diffraction studies have revealed the crystal structure of **glyoxime**. The molecule is largely planar, and the crystal packing is influenced by intermolecular hydrogen bonding between the oxime groups of adjacent molecules. The study of the infrared spectra in the solid state suggests a centrosymmetrical structure for **glyoxime** with the symmetry group C_{2h} .^[7]

Experimental Protocols

Synthesis of Glyoxime

Glyoxime is typically synthesized by the condensation reaction of glyoxal with hydroxylamine.

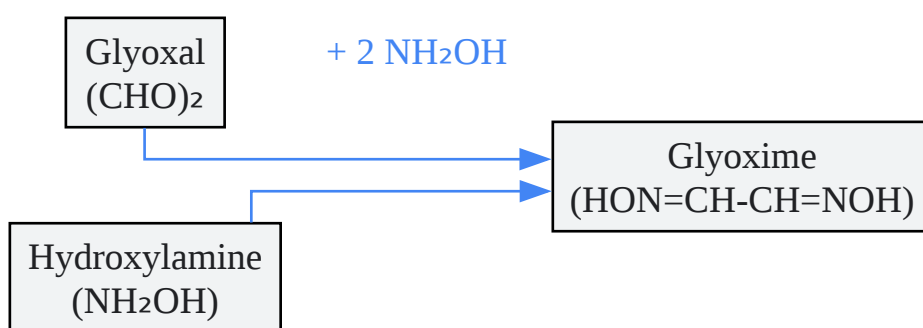
Materials:

- Glyoxal (40% aqueous solution)
- Hydroxylamine hydrochloride
- Potassium hydroxide

- Distilled water
- Ice bath

Procedure:

- Prepare a solution of potassium hydroxide in distilled water and cool it to 0 °C in an ice bath. [8]
- Slowly add hydroxylamine hydrochloride to the cold potassium hydroxide solution with stirring. This generates free hydroxylamine in situ.[8]
- Separately, dilute the 40% glyoxal solution with distilled water and cool it.[8]
- Slowly add the cold glyoxal solution to the hydroxylamine solution while maintaining the temperature below 10 °C.[8]
- After the addition is complete, continue stirring in the ice bath for a short period, then allow the mixture to slowly warm to room temperature.
- Cool the mixture again to induce crystallization.
- Collect the precipitated **glyoxime** by vacuum filtration, wash with cold water, and dry.



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Caption: Synthesis of **Glyoxime** from Glyoxal and Hydroxylamine.

Gravimetric Determination of Nickel using Dimethylglyoxime

This protocol details the standard method for the quantitative analysis of nickel. Although the protocol uses dimethyl**glyoxime**, the principles are directly applicable to **glyoxime**.

Materials:

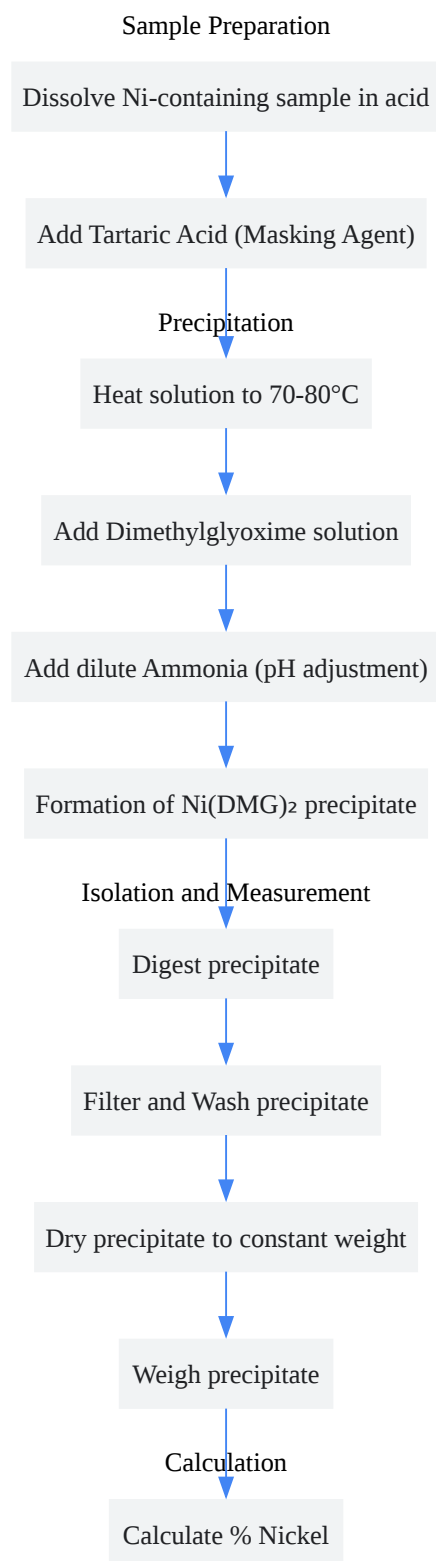
- Nickel-containing sample
- Hydrochloric acid (concentrated)
- Nitric acid (concentrated)
- Tartaric acid
- Dimethyl**glyoxime** (1% solution in ethanol)
- Ammonia solution (dilute)
- Sintered glass crucible
- Drying oven
- Desiccator

Procedure:

- **Sample Dissolution:** Accurately weigh a sample of the nickel-containing material and dissolve it in a mixture of concentrated hydrochloric and nitric acids. The nitric acid ensures that any iron present is oxidized to Fe(III).
- **Masking of Interfering Ions:** Add tartaric acid to the solution to complex and prevent the precipitation of iron(III) hydroxide when the solution is made alkaline.
- **Precipitation:** Heat the solution to about 70-80 °C and add a slight excess of the 1% ethanolic solution of dimethyl**glyoxime**. Slowly add dilute ammonia solution with constant

stirring until the solution is slightly alkaline (pH ~8-9), at which point a red precipitate of nickel(II) dimethylglyoximate will form.[9]

- Digestion: Keep the beaker on a water bath for about 30 minutes to allow the precipitate to digest, which results in larger, more easily filterable particles.
- Filtration and Washing: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution).
- Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight. Cool the crucible in a desiccator before each weighing.
- Calculation: The weight of nickel in the original sample can be calculated from the weight of the nickel(II) dimethylglyoximate precipitate using the gravimetric factor (molar mass of Ni / molar mass of $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$).



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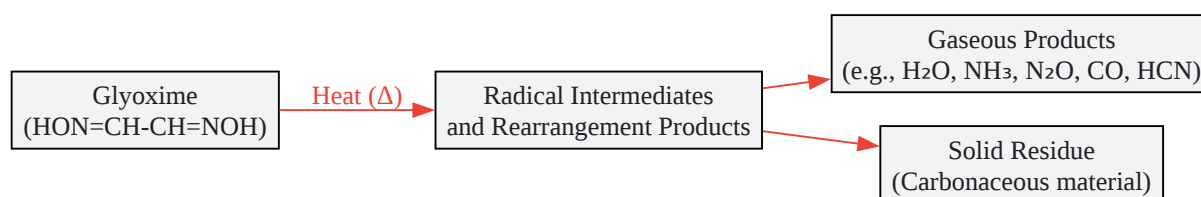
Caption: Workflow for the Gravimetric Determination of Nickel.

Thermal Decomposition

The thermal stability of **glyoxime** is limited, and it decomposes upon heating. While a detailed mechanism for the thermal decomposition of free **glyoxime** is not well-documented, studies on the thermal decomposition of its metal complexes, particularly nickel(II) dimethylglyoximate, provide valuable insights.

The thermal decomposition of nickel(II) dimethylglyoximate is an exothermic process that begins at around 280 °C. The main gaseous products evolved during the decomposition include water (H₂O), ammonia (NH₃), nitrous oxide (N₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). The solid residue consists primarily of nickel(II) oxide and carbon. The decomposition is a complex, multi-step reaction.

A hypothesized thermal decomposition pathway for oximes, in general, involves the initial cleavage of the N-O bond, which is the weakest bond in the oxime functional group. This is followed by a series of fragmentation and rearrangement reactions.



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Caption: Hypothesized Thermal Decomposition of **Glyoxime**.

Conclusion

Glyoxime is a versatile and important compound in chemistry. Its well-defined physical and chemical properties, particularly its ability to form stable complexes with transition metals, have led to its widespread use in analytical chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a valuable resource for researchers and professionals. Further investigation into the experimental pK_a of **glyoxime** and a more detailed elucidation of its thermal decomposition mechanism would provide an even more complete understanding of this fundamental molecule.

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